molecular formula C4H5IN4 B2689892 2,4-Diamino-6-iodopyrimidine CAS No. 727651-44-7

2,4-Diamino-6-iodopyrimidine

Cat. No.: B2689892
CAS No.: 727651-44-7
M. Wt: 236.016
InChI Key: CILZPFRDUNNUDD-UHFFFAOYSA-N
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Description

2,4-Diamino-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-iodopyrimidine typically involves the iodination of 2,4-diaminopyrimidine. One common method includes the reaction of 2,4-diaminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrimidine oxides.

    Reduction Products: Deiodinated pyrimidines.

Scientific Research Applications

2,4-Diamino-6-iodopyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Similar structure but with a chlorine atom instead of iodine.

    2,4-Diamino-6-bromopyrimidine: Contains a bromine atom instead of iodine.

    2,4-Diamino-6-fluoropyrimidine: Contains a fluorine atom instead of iodine.

Uniqueness

2,4-Diamino-6-iodopyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-iodopyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILZPFRDUNNUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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